2-(4-Fluoro-3-methylphenyl)acetamide
Description
2-(4-Fluoro-3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position, linked to an acetamide moiety. Acetamide derivatives are known for their versatility in drug discovery, acting as intermediates or active agents in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications . The fluorine substituent likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the methyl group may influence steric interactions in target binding .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10FNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
OJTQDIOTFOLOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine vs. In contrast, chloro-substituted analogs (e.g., WH7) exhibit auxin-like activity, suggesting substituent-dependent receptor interactions .
- Methyl Group Positioning : The meta-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., WH7), improving conformational flexibility for target engagement .
Research Findings and Implications
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